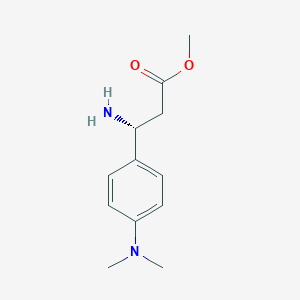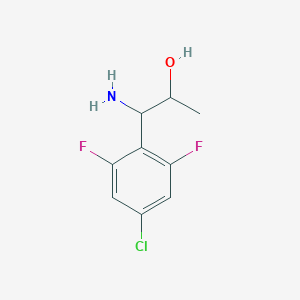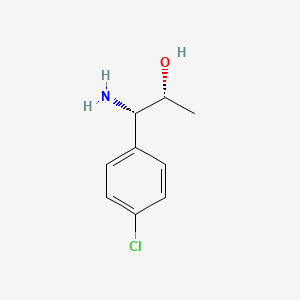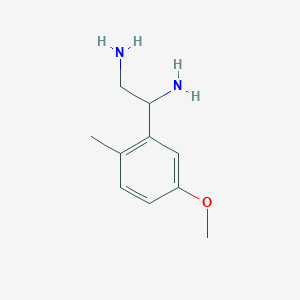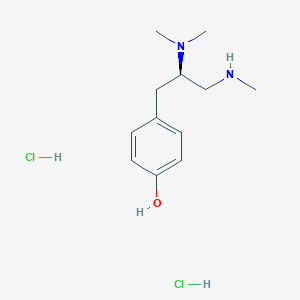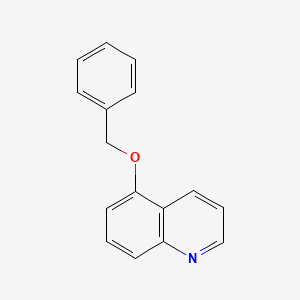
5-(Benzyloxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)quinoline is an organic compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)quinoline can be achieved through several methods. One common approach involves the reaction of 5-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-Hydroxyquinoline+Benzyl Bromide→this compound+HBr
Another method involves the use of benzyloxy benzaldehydes in a multi-component reaction with dimedone and 6-amino-1,3-dimethyluracil under solvent-free conditions at 90°C. This method is advantageous due to its compliance with green chemistry protocols, reducing the need for solvents and minimizing waste .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the benzyloxy group, leading to different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Applications De Recherche Scientifique
5-(Benzyloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)quinoline depends on its specific application. In biological systems, it may interact with DNA by intercalating between base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This can lead to cell death or inhibition of cell growth, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzyloxyquinoline: Similar in structure but with the benzyloxy group at the 8-position.
5-Hydroxyquinoline: The precursor to 5-(Benzyloxy)quinoline, lacking the benzyloxy group. It has different chemical properties and applications.
Quinoline: The parent compound, which serves as a scaffold for many biologically active molecules.
Uniqueness
This compound is unique due to the presence of the benzyloxy group at the 5-position, which can significantly alter its chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can enhance its potential as a therapeutic agent and its utility in various research applications.
Propriétés
Formule moléculaire |
C16H13NO |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
5-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-4-9-15-14(16)8-5-11-17-15/h1-11H,12H2 |
Clé InChI |
ZWVVYHZCBSITMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


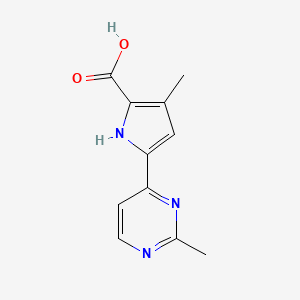
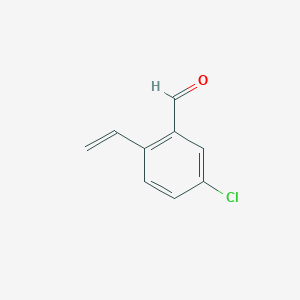
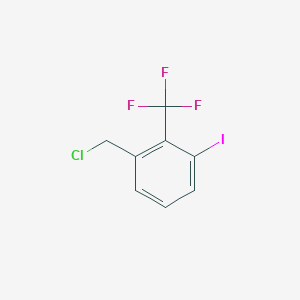
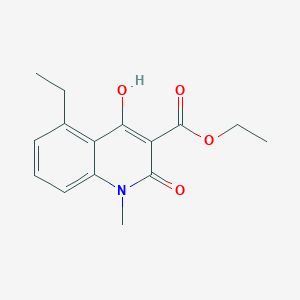
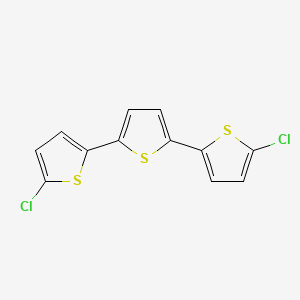
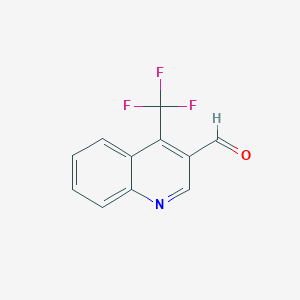
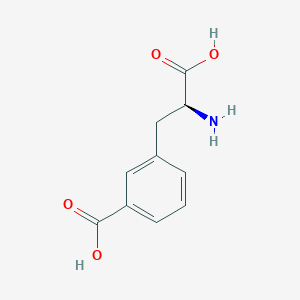
![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)
